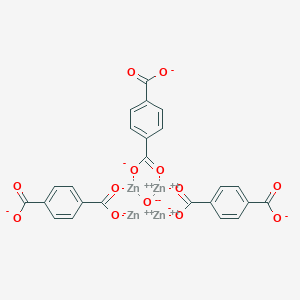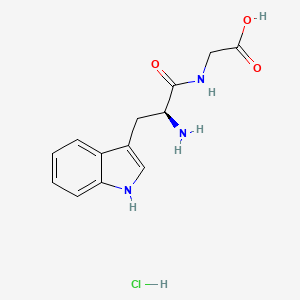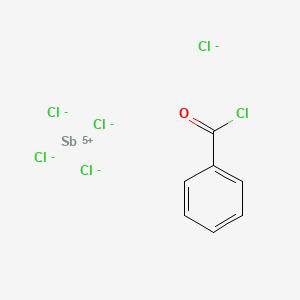
(Benzoyl chloride)pentachloroantimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzoyl chloride)pentachloroantimony is a chemical compound with the formula C7H5ClO·SbCl5. It is a complex formed between benzoyl chloride and antimony pentachloride. This compound is known for its unique reactivity and has applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .
Applications De Recherche Scientifique
(Benzoyl chloride)pentachloroantimony has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (benzoyl chloride)pentachloroantimony involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include the formation of acyl derivatives and the release of hydrochloric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the antimony component.
Antimony pentachloride: Used as a Lewis acid catalyst in organic reactions but does not have the same reactivity as (benzoyl chloride)pentachloroantimony.
Uniqueness
This compound is unique due to its combination of benzoyl chloride and antimony pentachloride, which imparts distinct reactivity and catalytic properties. This makes it valuable in specific synthetic applications where both components’ properties are advantageous .
Propriétés
Numéro CAS |
38897-60-8 |
|---|---|
Formule moléculaire |
C7H5Cl6OSb |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
antimony(5+);benzoyl chloride;pentachloride |
InChI |
InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5 |
Clé InChI |
FYEUVQAYWBSQIB-UHFFFAOYSA-I |
SMILES canonique |
C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




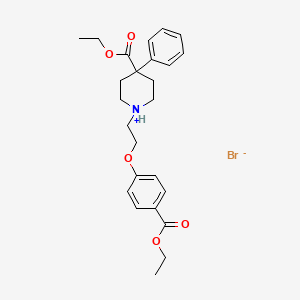
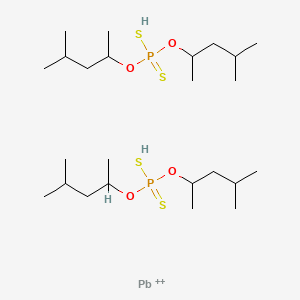

![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
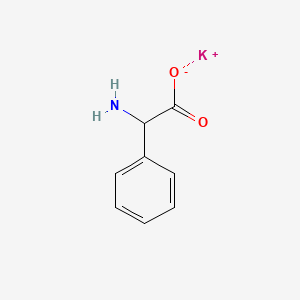
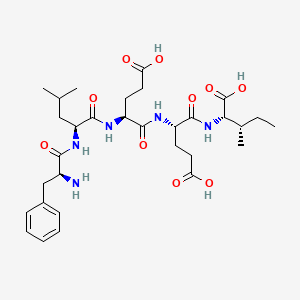

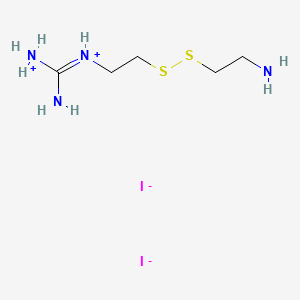
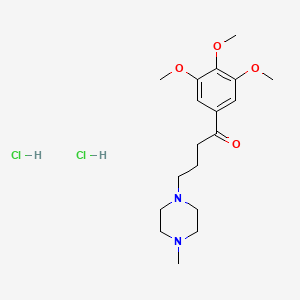
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
